molecular formula C14H11NO5S2 B15155257 ethyl 4-(1,1-dioxido-3-oxothieno[2,3-d][1,2]thiazol-2(3H)-yl)benzoate CAS No. 1325303-79-4

ethyl 4-(1,1-dioxido-3-oxothieno[2,3-d][1,2]thiazol-2(3H)-yl)benzoate

Cat. No.: B15155257
CAS No.: 1325303-79-4
M. Wt: 337.4 g/mol
InChI Key: JORJIACYNQBFIO-UHFFFAOYSA-N
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Description

Ethyl 4-{1,1,3-trioxo-1??-thieno[2,3-d][1,2]thiazol-2-yl}benzoate is a complex organic compound that belongs to the class of thiazole derivatives Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-{1,1,3-trioxo-1??-thieno[2,3-d][1,2]thiazol-2-yl}benzoate typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate thioamide and carboxylic acid derivatives under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Industrial synthesis often employs automated systems to monitor and control reaction parameters, ensuring consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-{1,1,3-trioxo-1??-thieno[2,3-d][1,2]thiazol-2-yl}benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into thioethers or thiols.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures, solvents, and catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

Ethyl 4-{1,1,3-trioxo-1??-thieno[2,3-d][1,2]thiazol-2-yl}benzoate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s potential biological activities, such as antimicrobial and anticancer properties, are of interest for drug discovery and development.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of ethyl 4-{1,1,3-trioxo-1??-thieno[2,3-d][1,2]thiazol-2-yl}benzoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Ethyl 4-{1,1,3-trioxo-1??-thieno[2,3-d][1,2]thiazol-2-yl}benzoate can be compared with other thiazole derivatives, such as:

    Sulfathiazole: An antimicrobial drug with a similar thiazole ring structure.

    Ritonavir: An antiretroviral drug containing a thiazole moiety.

    Abafungin: An antifungal agent with a thiazole ring.

Properties

CAS No.

1325303-79-4

Molecular Formula

C14H11NO5S2

Molecular Weight

337.4 g/mol

IUPAC Name

ethyl 4-(1,1,3-trioxothieno[2,3-d][1,2]thiazol-2-yl)benzoate

InChI

InChI=1S/C14H11NO5S2/c1-2-20-14(17)9-3-5-10(6-4-9)15-13(16)12-11(7-8-21-12)22(15,18)19/h3-8H,2H2,1H3

InChI Key

JORJIACYNQBFIO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N2C(=O)C3=C(S2(=O)=O)C=CS3

Origin of Product

United States

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